molecular formula C16H12ClFO4 B6410642 4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% CAS No. 1261985-44-7

4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%

Cat. No. B6410642
CAS RN: 1261985-44-7
M. Wt: 322.71 g/mol
InChI Key: KXHOIBVAVZQJKT-UHFFFAOYSA-N
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Description

4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% (4-CEFBA) is a synthetic organic compound, which has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a catalyst in a number of reactions. 4-CEFBA is also used in the synthesis of various pharmaceuticals, pesticides, and other chemicals.

Scientific Research Applications

4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% has a number of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, pesticides, and other chemicals. It has also been used as a reagent in organic synthesis and as a catalyst in a number of reactions. In addition, 4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% has been used in the synthesis of various heterocyclic compounds, such as pyridines, pyrazines, and quinolines.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an electron acceptor, allowing for the formation of a variety of organic compounds. In addition, 4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% has been shown to be an effective catalyst in a number of reactions, including the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% are not well understood. However, there is some evidence that the compound may have a number of beneficial effects, including the inhibition of certain enzymes and the stimulation of certain metabolic pathways. In addition, 4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% has been shown to have antioxidant properties, which may be beneficial for certain medical conditions.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. However, there are also some limitations to using 4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% in laboratory experiments. For example, the compound is highly reactive and can react with other compounds in the reaction mixture. In addition, 4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% can be toxic if handled improperly.

Future Directions

The potential future directions for the use of 4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% in scientific research include the development of new synthetic methods, the exploration of its biochemical and physiological effects, the development of new pharmaceuticals and pesticides, and the exploration of its potential applications in the medical field. Additionally, 4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% could be used in the development of new catalysts, as well as in the synthesis of new heterocyclic compounds.

Synthesis Methods

4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% can be synthesized by a number of methods. The most common method is the reaction of 4-chlorobenzoic acid with 4-ethoxycarbonyl-3-fluorophenyl bromide. The reaction is carried out in a solvent such as dichloromethane or acetonitrile. The reaction is typically carried out at room temperature for several hours. The product can then be purified by recrystallization from a suitable solvent.

properties

IUPAC Name

4-chloro-3-(4-ethoxycarbonyl-3-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO4/c1-2-22-16(21)11-5-3-9(8-14(11)18)12-7-10(15(19)20)4-6-13(12)17/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHOIBVAVZQJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691959
Record name 6-Chloro-4'-(ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261985-44-7
Record name 6-Chloro-4'-(ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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